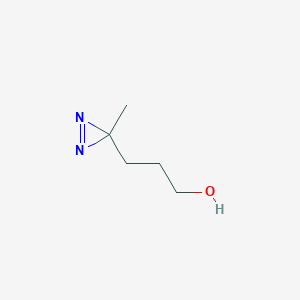

3-(3-メチル-3H-ジアジリン-3-イル)プロパン-1-オール

概要

説明

“3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 16297-94-2 . It has a molecular weight of 114.15 and its IUPAC name is 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 . This indicates that the compound has a diazirine ring (a three-membered ring with two nitrogen atoms and one carbon atom) attached to a propyl group and a hydroxyl group.Physical and Chemical Properties Analysis

This compound is a liquid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学的研究の応用

光架橋剤

3-(3-メチル-3H-ジアジリン-3-イル)プロパン-1-オールは、生化学研究で一般的に光架橋剤として使用されます。 この化合物は、ジアジリン含有化合物のクラスに属し、UV光で活性化して、近くの生体分子と架橋できる非常に反応性の高いカルベン中間体を形成できます .

タンパク質固定化

この化合物は、タンパク質標的を表面に固定化するためにも使用されます。 UV光照射後、近くのタンパク質残基と共有結合を形成し、タンパク質を表面に効果的に結合させます .

リガンド修飾

酸性リンカーを介してリガンドまたはファーマコフォアに結合した場合、3-(3-メチル-3H-ジアジリン-3-イル)プロパン-1-オールは、UV光誘起による生物学的標的の共有修飾を可能にします。 これは、アルキンタグを介してダウンストリームアプリケーションに使用できます .

光親和性標識

Safety and Hazards

The compound is classified as dangerous with hazard statements H226-H314 . This means it is flammable liquid and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Similar diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . They can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol involves the formation of a covalent bond with its target upon exposure to UV light . The diazirine group in the compound forms a reactive carbene species when irradiated with UV light. This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules, creating a covalent link .

Biochemical Pathways

The exact biochemical pathways affected by 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are dependent on the specific biological target to which it is bound. As a photo-crosslinking agent, it can be used to study a variety of biochemical processes by irreversibly binding to and trapping interacting proteins or other biomolecules .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.6 (iLOGP), indicating moderate lipophilicity, which could influence its absorption and distribution .

Result of Action

The result of the action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is the formation of a covalent bond with its target molecule. This can result in the permanent modification of the target, which can be useful for studying protein-protein interactions, protein conformational changes, and other dynamic processes in biochemistry .

生化学分析

Biochemical Properties

It is known that diazirines, a class of compounds to which 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol belongs, are often used as photoaffinity labels in the study of biological systems . They can be incorporated into a biomolecule of interest and used to probe protein-protein interactions .

Cellular Effects

Diazirines are often used as photoaffinity labels in biological research, suggesting that they can interact with various cellular components .

Molecular Mechanism

These carbenes can form covalent bonds with nearby molecules, making diazirines useful for studying molecular interactions .

Temporal Effects in Laboratory Settings

It is known that diazirines are thermally stable but can be activated by UV light .

Metabolic Pathways

Diazirines can be metabolically incorporated into biomolecules, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Diazirines can be incorporated into biomolecules, suggesting that they may be transported and distributed similarly to these molecules .

Subcellular Localization

Given that diazirines can be incorporated into biomolecules, it is likely that the subcellular localization of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol would depend on the biomolecule into which it is incorporated .

特性

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQQKQBBXUDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major products of the thermal decomposition of 3-(3-Methyldiazirin-3-yl)propan-1-ol?

A1: When heated in solution, 3-(3-Methyldiazirin-3-yl)propan-1-ol (also known as 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) undergoes a unimolecular reaction. The primary product is the alkene 4-penten-1-ol (MeCH2CH2CH2OH), formed through the loss of nitrogen and rearrangement of the carbene intermediate. [] Interestingly, unlike its carboxylic acid counterpart, this compound does not yield products resulting from intramolecular cyclization with the hydroxyl group. []

Q2: How does the thermolysis rate of 3-(3-Methyldiazirin-3-yl)propan-1-ol compare to other diazirines?

A2: The research indicates that the thermolysis of 3-(3-Methyldiazirin-3-yl)propan-1-ol follows first-order kinetics. The activation energy for this process was determined to be 31.80 ± 1.21 kcal mol–1. [] This data, combined with previous studies on diazirine thermolysis, supports a mechanism involving an initial ring-opening to form a transient intermediate. This intermediate can then either release nitrogen to yield the carbene or undergo isomerization to a diazo compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)